
2,4-Diisopropylphenol
Overview
Description
2,4-Diisopropylphenol (CAS 2934-05-6) is a phenolic compound characterized by two isopropyl groups at the 2- and 4-positions of the aromatic ring. It is a regioisomer of propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic . Key properties include:
- Molecular formula: C₁₂H₁₈O
- Molecular weight: 178.27 g/mol
- Boiling point: 244°C at 760 mmHg
- Density: 0.948 g/mL at 25°C
- EC50 (Microtox assay): 2 × 10⁻⁴ mM (indicating high toxicity compared to other phenolic analogs) .
It is utilized in synthesizing pharmaceuticals (e.g., fatty acid conjugates for anticancer applications) and as a precursor in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Diisopropylphenol can be synthesized through the Friedel-Crafts alkylation of phenol with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous-flow processes. This method enhances the efficiency and scalability of the production. The process includes the isopropylation of phenol followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diisopropylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The phenolic hydroxyl group can be reduced to form corresponding hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Quinones and other oxygenated compounds.
Reduction: Hydrocarbons.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
Chemical Synthesis
2,4-Diisopropylphenol serves as a precursor in the synthesis of various organic compounds. It is particularly noted for its role in the production of pharmaceuticals and other chemical agents. The compound's structure allows it to participate in reactions that lead to the formation of more complex molecules.
Table 1: Synthesis Applications
Application | Description |
---|---|
Precursor for pharmaceuticals | Used in the synthesis of anesthetics and other therapeutic agents |
Reagent in organic reactions | Acts as a reagent in various chemical transformations |
Biological Research
Research has indicated that this compound possesses antioxidant properties, making it a subject of interest in studies related to oxidative stress and cellular protection mechanisms. It has been compared with its isomer propofol regarding its effects on lipid peroxidation and membrane fluidity.
Case Study: Antioxidant Activity
A comparative study found that propofol inhibited membrane lipid peroxidation more effectively than this compound. The antioxidant activity was assessed through various assays measuring free radical scavenging capabilities and impacts on membrane integrity .
Medical Applications
Although primarily known as an undesired byproduct in the synthesis of propofol (2,6-diisopropylphenol), this compound has been investigated for its potential anesthetic properties. Studies have shown that it can activate caspase pathways leading to cell death, suggesting a more toxic profile compared to propofol .
Table 2: Medical Research Insights
Study Focus | Findings |
---|---|
Anesthetic properties | Induces cell death via caspase activation |
Comparison with propofol | More toxic than propofol under certain conditions |
Industrial Applications
In industrial settings, this compound is utilized in the production of polymers and resins. Its chemical stability and reactivity make it suitable for manufacturing processes that require robust intermediates.
Table 3: Industrial Uses
Industry | Application |
---|---|
Polymer Manufacturing | Used as a building block for synthetic resins |
Chemical Production | Acts as an intermediate in various industrial chemicals |
Environmental Monitoring
The detection and quantification of this compound are crucial for environmental safety assessments. Analytical methods such as gas chromatography/mass spectrometry (GC/MS) have been employed to monitor its presence in environmental samples, particularly concerning contamination from industrial effluents.
Table 4: Analytical Methods
Method | Purpose |
---|---|
GC/MS | Sensitive detection of this compound in complex matrices |
Steam Distillation-Extraction | Efficient extraction method for environmental samples |
Mechanism of Action
The mechanism of action of 2,4-Diisopropylphenol involves the modulation of the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through GABA-A receptors. This modulation enhances the inhibitory effects of GABA, leading to sedation and anesthesia. The compound’s interaction with these receptors is similar to that of propofol, although the exact molecular targets and pathways may vary .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Structural Analogues
Propofol (2,6-Diisopropylphenol)
- Key difference: Isopropyl groups at 2- and 6-positions vs. 2- and 4-positions in 2,4-diisopropylphenol.
- C–O bond length : 1.382–1.480 Å (varies depending on hydrogen bonding) .
- Biological activity: Both isomers induce PKCα and PKCδ translocation, but this compound enhances membrane depolarization in pancreatic β-cells at lower concentrations (10–25 μM) .
2,4,6-Trimethylphenol
- Key difference : Methyl groups instead of isopropyl substituents.
- C–O bond length: 1.386 Å (shorter than this compound due to reduced steric hindrance) .
- Toxicity: Higher EC₅₀ (2 × 10⁻² mM for thymol vs. 2 × 10⁻⁴ mM for this compound) .
4-Allylpropofol (4APr)
- Key difference : Allyl group at the 4-position of propofol.
Physicochemical Properties
Property | This compound | 2,6-Diisopropylphenol (Propofol) | 2,4,6-Trimethylphenol |
---|---|---|---|
Molecular Weight (g/mol) | 178.27 | 178.27 | 136.19 |
Boiling Point (°C) | 244 | 256 | 265 |
EC₅₀ (Microtox, mM) | 2 × 10⁻⁴ | 2 × 10⁻³ (estimated) | 2 × 10⁻² (thymol) |
C–O Bond Length (Å) | 1.480 (C—O—H) | 1.382–1.480 | 1.386 |
Solubility | Low in water | Low in water | Moderate in water |
Neuropharmacological Effects
- PKC Translocation: Both 2,4- and 2,6-diisopropylphenol induce PKCα and PKCδ translocation to the Golgi and plasma membrane.
- Potassium Channel Modulation: this compound blocks outward K⁺ currents in MIN6 cells dose-dependently, enhancing membrane depolarization at 25 μM .
Anticancer Potential
- Fatty Acid Conjugates: Esters of this compound with oleic or ricinoleic acid exhibit antineoplastic properties, comparable to those derived from propofol .
- Cytotoxicity: EC₅₀ values for this compound derivatives are under investigation, but preliminary data suggest potency similar to propofol-based compounds .
Biological Activity
2,4-Diisopropylphenol (DIP) is an organic compound with the molecular formula C12H18O, recognized for its structural similarity to propofol, a widely used anesthetic. This article explores the biological activities of DIP, focusing on its mechanism of action, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound features two isopropyl groups attached to a phenolic ring at the 2 and 4 positions. This unique isomeric structure influences its chemical reactivity and biological activity. The compound is synthesized primarily via Friedel-Crafts alkylation of phenol with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Target Receptors : DIP acts primarily on GABA-A receptors, similar to propofol. It enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to increased chloride ion conductance and hyperpolarization of neurons. This mechanism results in decreased neuronal excitability, contributing to its sedative effects.
Biochemical Pathways : The activation of caspase-3/7 in neuronal cell lines (e.g., SH-SY5Y cells) indicates that DIP may induce apoptosis through mechanisms akin to propofol. Studies show that concentrations as low as 25 μM can activate these pathways within six hours, suggesting a higher toxicity profile compared to propofol .
Aquatic Toxicity
DIP exhibits significant toxicity to aquatic organisms, with an EC50 value of mM determined through Microtox assays. This level of toxicity indicates potential environmental risks, particularly concerning aquatic ecosystems.
Human Health Risks
While direct human health risks from DIP are less documented than those for propofol, its structural similarities raise concerns about potential allergic reactions and toxicity. Anecdotal evidence suggests that individuals with sensitivities to propofol may also react adversely to DIP due to cross-reactivity .
Comparative Analysis with Propofol
Feature | This compound | Propofol (2,6-Diisopropylphenol) |
---|---|---|
Chemical Structure | Isopropyl at 2 and 4 | Isopropyl at 2 and 6 |
Mechanism of Action | GABA-A receptor modulator | GABA-A receptor modulator |
Toxicity | Higher than propofol | Lower in standard doses |
Applications | Research and synthesis | Anesthetic use |
Case Studies
- Cellular Effects : In laboratory studies involving SH-SY5Y neuronal cells, DIP was shown to induce apoptosis through caspase activation. This suggests that while it may not possess hypnotic effects like propofol, it still impacts cell viability significantly .
- Environmental Impact : Research indicates that DIP can bioaccumulate in fish, leading to flavor tainting at concentrations as low as 1 ppb. This has implications for fisheries and aquatic food sources.
Future Research Directions
Further studies are warranted to explore:
- The long-term effects of DIP on cellular metabolism and signaling pathways.
- Its potential therapeutic applications beyond anesthetic use.
- Detailed toxicological assessments in various biological models.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2,4-diisopropylphenol, and how can purity be optimized during synthesis?
- Methodological Answer : this compound is synthesized via Friedel-Crafts alkylation, where boron trifluoride (BF₃) catalyzes the reaction between phenol and isopropyl halides or ethers . Key steps include controlling reaction temperature (typically 50–80°C) and stoichiometric ratios to minimize byproducts like 2,6-diisopropylphenol. Purification involves fractional distillation (boiling point: ~250°C) and recrystallization using ethanol/water mixtures. Purity (>98%) is verified via GC-MS and NMR spectroscopy, with attention to residual solvents and isomer contamination .
Q. How can researchers assess the acute toxicity of this compound in aquatic organisms?
- Methodological Answer : The Microtox® assay is widely used, measuring the EC₅₀ (concentration causing 50% bioluminescence inhibition in Vibrio fischeri). For this compound, EC₅₀ values are reported at 2 × 10⁻⁴ mM . Standard protocols involve serial dilutions in saline, 15-minute exposure times, and luminescence quantification. Complementary assays (e.g., Daphnia magna immobilization tests) enhance ecological risk assessments .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies aromatic proton splitting patterns (e.g., para-substitution at δ 6.8–7.2 ppm) and isopropyl groups (δ 1.2–1.4 ppm for CH₃).
- FT-IR : Key peaks include O-H stretching (~3200 cm⁻¹) and C-O vibration (~1250 cm⁻¹).
- Mass Spectrometry : ESI-MS confirms molecular weight (178.27 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How do structural isomer differences (e.g., 2,4- vs. 2,6-diisopropylphenol) impact biological activity in neuropharmacological studies?
- Methodological Answer : Comparative studies using Xenopus laevis tadpole models and recombinant GABAₐ receptors reveal that 2,6-diisopropylphenol (propofol) enhances GABAergic signaling, while this compound shows weaker binding affinity . Researchers should employ electrophysiology (patch-clamp) to measure ion channel modulation and molecular docking simulations to analyze steric hindrance effects from isopropyl group positioning .
Q. What experimental strategies resolve contradictions in reported EC₅₀ values for this compound’s cytotoxicity?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent carriers). A meta-analysis approach is recommended:
Standardize protocols (e.g., ISO 11348 for Microtox).
Validate cell lines (e.g., SH-SY5Y neuroblastoma cells) with MTS assays to assess mitochondrial dysfunction .
Use statistical tools (ANOVA with post-hoc tests) to compare datasets and identify confounding variables .
Q. How can this compound be integrated into polymer synthesis, and what are the key reaction parameters?
- Methodological Answer : As a phenolic monomer, it participates in polycondensation reactions for epoxy resins. Key parameters:
- Catalyst : Triphenylphosphine for esterification.
- Temperature : 120–150°C to avoid thermal degradation.
- Characterization : Gel permeation chromatography (GPC) for molecular weight distribution and DSC for glass transition temperature (Tg) analysis .
Q. What mechanisms underlie this compound’s antioxidant potential, and how can this be quantified in vitro?
- Methodological Answer : Its phenolic hydroxyl group scavenges free radicals via hydrogen donation. Quantify using:
- DPPH Assay : Measure absorbance decay at 517 nm.
- FRAP Assay : Ferric ion reduction capacity.
- Compare with propofol (2,6-isomer) to assess structure-activity relationships .
Q. Methodological Notes
- Toxicity Studies : Include negative controls (e.g., DMSO carriers) to distinguish solvent effects from compound toxicity .
- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) to minimize isomer cross-contamination .
- Data Reproducibility : Share raw datasets and analytical conditions in supplementary materials to facilitate cross-study validation .
Properties
IUPAC Name |
2,4-di(propan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUMBYCOWGLRBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042273 | |
Record name | 2,4-Diisopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2934-05-6 | |
Record name | 2,4-Diisopropylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2934-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Diisopropylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002934056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diisopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-diisopropylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-DIISOPROPYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD41XSG2L8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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